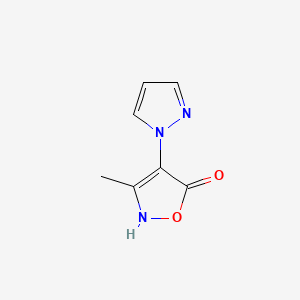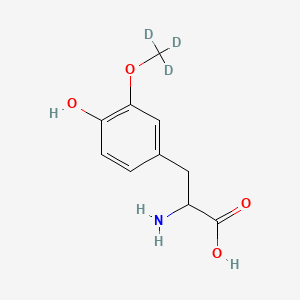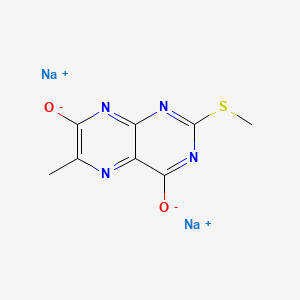
4-Methoxy-2-nitroaniline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration, which can be achieved using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly crucial and may involve specialized equipment to handle deuterated reagents efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-Methoxy-2-aminoaniline-d3.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-nitroaniline-d3 is used in a wide range of scientific research applications:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a reference compound in pharmacokinetic studies to understand drug metabolism.
Industry: In the synthesis of dyes and pigments, where it serves as an intermediate.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The deuterium atoms provide stability and allow for detailed NMR studies to elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-nitroaniline: The non-deuterated version, used in similar applications but lacks the stability and specificity provided by deuterium.
2-Nitro-p-anisidine: Another nitroaniline derivative with similar functional groups but different substitution patterns.
4-Amino-3-nitroanisole: A related compound with an amino group instead of a nitro group, used in different chemical reactions.
Uniqueness
4-Methoxy-2-nitroaniline-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This allows for more precise studies of molecular interactions and reaction mechanisms compared to its non-deuterated counterparts.
Eigenschaften
IUPAC Name |
2-nitro-4-(trideuteriomethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJFXFXQAFGBO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662081 |
Source


|
| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922730-95-8 |
Source


|
| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)




![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)



